2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
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Overview
Description
“2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1567052-17-8 . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3-dimethyl-5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidine-7-carboxylic acid . The InChI code is 1S/C10H11N3O2/c1-5Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Regioselective Synthesis : Research has shown methods for the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their versatility in creating various substituted compounds. These synthetic approaches allow for the modification of the pyrazolo[1,5-a]pyrimidine core in a controlled manner, enabling the exploration of their potential in further chemical and pharmacological studies (Drev et al., 2014).
Antimicrobial Activity : Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and tested for their antimicrobial activity. This research suggests the potential of these compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Gein et al., 2009).
Advanced Organic Synthesis Techniques
Microwave-Assisted Synthesis : The use of microwave irradiation has facilitated the rapid and efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing an alternative method that reduces reaction times and potentially increases yields. This technique underlines the continuous improvement in synthetic methodologies, aiming for more sustainable and efficient processes (Ming et al., 2005).
Solvent-Free Conditions : Synthesis under solvent-free conditions has been demonstrated as a highly selective and environmentally friendly approach for generating novel substituted pyrazolo[1,5-a]pyrimidines. This method emphasizes the growing trend towards greener chemistry practices in the synthesis of complex molecules (Quiroga et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s suggested that similar compounds exert their effects by inhibiting the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Related compounds have been shown to impact pathways involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes . These interactions can lead to changes in gene expression, ultimately influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy. Long-term studies have also indicated that continuous treatment with the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . Higher doses may lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle. This modulation can result in changes in metabolite levels, affecting cellular energy production and biosynthesis.
Properties
IUPAC Name |
2,3,7-trimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-8(10(14)15)11-9-6(2)7(3)12-13(5)9/h4H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNMJRDPXNLQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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